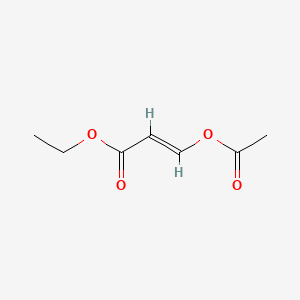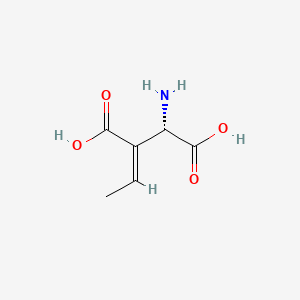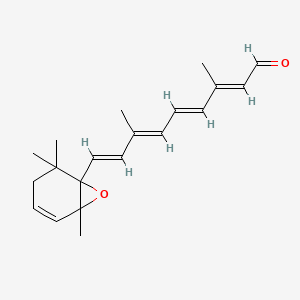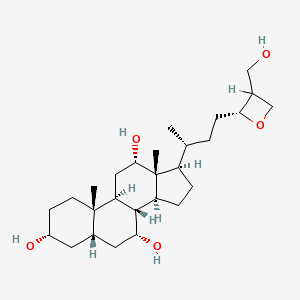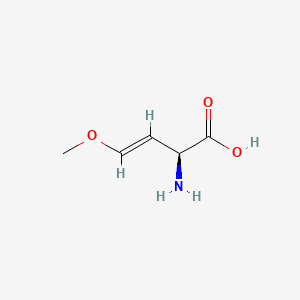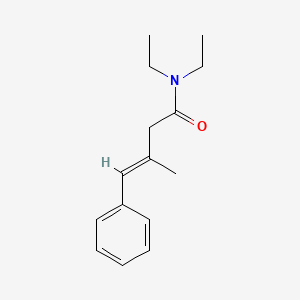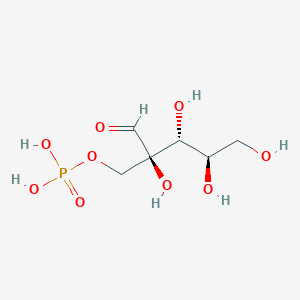
D-hamamelose 2(1)-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-hamamelose 2(1)-(dihydrogen phosphate) is the 2(1)-phospho derivative of D-hamamelose. It derives from a D-hamamelose. It is a conjugate acid of a D-hamamelose 2(1)-phosphate(2-).
科学的研究の応用
Catabolism and Metabolic Pathways
D-hamamelose, a common sugar in green land plants, undergoes catabolism by specific microorganisms, leading to various end-products under aerobic and anaerobic conditions. Studies have elucidated the biochemical route of hamamelose catabolism, proposing a sequence involving hamamelose 21-phosphate, fructose 1-phosphate, and other intermediates, suggesting similarities to glycolysis but with distinct steps in the rearrangement of the carbon skeleton and phosphorylation processes (Thanbichler & Beck, 1974).
Role in Photosynthesis and Plant Metabolism
D-hamamelose and its phosphate derivatives play significant roles in plant metabolism, particularly in photosynthesis. For instance, d-hamamelose 2(1)-phosphate has been identified as identical to 2-carboxyarabinitol-1-phosphate, a known inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, indicating its involvement in regulating photosynthetic processes in plants (Beck et al., 1989). Moreover, the conversion of D-hamamelose into 2-carboxy-D-arabinitol and its phosphate in leaves suggests a complex biosynthetic pathway that includes hamamelose as a key intermediate (Andralojc et al., 1996).
Enzymatic Functions and Novel Pathways
Recent discoveries have highlighted the role of a RuBisCO-like protein that functions as an oxygenase in a novel D-hamamelose pathway, showcasing the diversity of enzymatic functions and metabolic pathways associated with D-hamamelose in microbial and plant systems (Kim et al., 2018).
特性
製品名 |
D-hamamelose 2(1)-(dihydrogen phosphate) |
|---|---|
分子式 |
C6H13O9P |
分子量 |
260.14 g/mol |
IUPAC名 |
[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 |
InChIキー |
RIOZVCDMYGAYCJ-HSUXUTPPSA-N |
異性体SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O |
正規SMILES |
C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



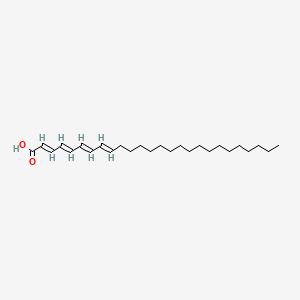
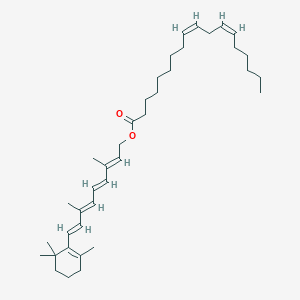
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
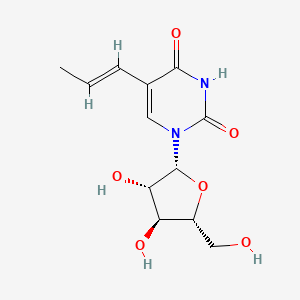
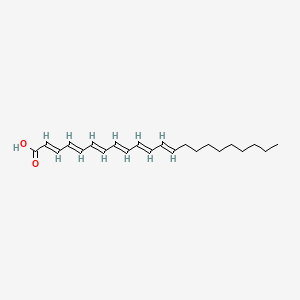
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)
